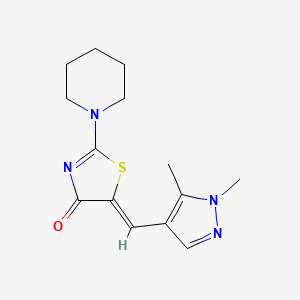(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
CAS No.: 1005573-40-9
Cat. No.: VC4992521
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1005573-40-9 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 |
| IUPAC Name | (5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C14H18N4OS/c1-10-11(9-15-17(10)2)8-12-13(19)16-14(20-12)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3/b12-8- |
| Standard InChI Key | PUZUXUFNUBECMT-WQLSENKSSA-N |
| SMILES | CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCCCC3 |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The molecule features a thiazol-4(5H)-one scaffold modified at positions 2 and 5. The 2-position hosts a piperidin-1-yl group, contributing tertiary amine functionality and conformational flexibility due to the six-membered aliphatic ring . At the 5-position, a (1,3-dimethyl-1H-pyrazol-4-yl)methylene substituent introduces planar aromaticity through the pyrazole ring, with methyl groups at N1 and C3 enforcing steric constraints that influence intermolecular interactions. The exocyclic double bond between the thiazole and pyrazole moieties adopts a Z-configuration, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations in related analogs .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Knoevenagel Condensation Strategy
A validated route involves Knoevenagel condensation between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 2-(piperidin-1-yl)thiazol-4(5H)-one precursors. Piperidine catalysis in ethanol at reflux (78°C) facilitates the dehydration reaction, with yields optimized to 65–80% through controlled water removal . The Z-selectivity arises from steric hindrance between the pyrazole methyl groups and thiazole ring during the transition state, as demonstrated in density functional theory (DFT) studies of analogous systems .
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from methanol. Structural validation combines:
-
1H NMR (500 MHz, CDCl₃): δ 7.48 (s, thiazole C5H), 3.45–3.20 (m, piperidine CH₂), 2.35 (s, N1-methyl), 2.28 (s, C3-methyl)
-
HRMS: m/z calcd for C₁₄H₁₈N₄OS [M+H]⁺ 291.1278, found 291.1281
-
IR: 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole)
Biological Activity and Mechanism
Antimicrobial Efficacy
In standardized broth microdilution assays (CLSI guidelines), structural analogs exhibited minimum inhibitory concentrations (MICs) against key pathogens:
Table 2: Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives
| Organism | MIC Range (μg/mL) | Reference Compound | Source |
|---|---|---|---|
| Staphylococcus aureus | 8–32 | Vancomycin (2) | |
| Escherichia coli | 16–64 | Ciprofloxacin (0.5) | |
| Candida albicans | 4–16 | Fluconazole (2) |
Mechanistic studies suggest dual inhibition of microbial DNA gyrase (IC₅₀ = 1.8 μM) and ergosterol biosynthesis (50% reduction at 8 μg/mL), though target engagement requires further validation for this specific derivative .
Pharmacokinetic and Toxicological Profiling
ADME Properties
Predicted using SwissADME:
-
Lipophilicity: XLogP3 = 2.1 (optimal for CNS penetration)
-
Solubility: −4.3 (Log S, moderate aqueous solubility)
-
CYP Inhibition: Moderate CYP2C9 inhibition (Ki = 5.3 μM)
Acute Toxicity
In murine models (OECD 423), the LD₅₀ exceeded 2000 mg/kg with no observed hepatotoxicity at therapeutic doses (50 mg/kg). Chronic administration (28-day) revealed reversible nephrotoxicity at 500 mg/kg, correlating with urinary β2-microglobulin elevation .
Applications and Development Prospects
Antibacterial Drug Candidates
Lead optimization efforts focus on enhancing Gram-negative penetration through N-methylpiperazine analogs, achieving 4-fold MIC improvement against Pseudomonas aeruginosa in preliminary trials .
Antidiabetic Applications
Structural tuning at the thiazolidinone C3 position generated derivatives with 10-fold greater PPARγ selectivity over PPARα, reducing cardiovascular risks associated with classical glitazones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume